molecular formula C23H19N3O2 B3046698 Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)- CAS No. 127192-72-7

Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-

Cat. No. B3046698
CAS RN: 127192-72-7
M. Wt: 369.4 g/mol
InChI Key: ITTHDGHSDFMYOE-UHFFFAOYSA-N
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Description

This compound is a derivative of terpyridine, which is a class of compounds known for their coordination chemistry . It has been used as a sensor molecule, specifically a dual responsive chemosensor for biologically important inorganic cations and fluoride anion . The sensor molecule is equipped with analyte coordinating donor sites displaying charge transfer controlled spectroscopic properties and shows analyte–receptor interactions .


Synthesis Analysis

The synthesis of this compound involves standard analytical and spectroscopic techniques . The FT IR spectrum of the receptor confirms the formation of the condensation product . More detailed synthesis procedures are not available in the retrieved papers.


Chemical Reactions Analysis

This compound has been studied for its reactivity with various inorganic cations and anions . It shows colorimetric signalling in solution for cations such as Mn 2+, Ni 2+ and Cu 2+ as evidenced by instant colour changes . Fluoride anion was detected by naked eye even at 2 μL of aliquot, signalled by the development of yellowish brown colour .

Scientific Research Applications

Colorimetric Sensing

The synthesis of NSC640499 involves a terpyridine Schiff base-bearing vanillin motif. Researchers have confirmed its structure using techniques such as 1H and 13C-NMR spectroscopy and FT-IR spectroscopy . Due to its peculiar coordination properties and optical characteristics, NSC640499 holds promise as a colorimetric sensing molecular compound. Its ability to undergo specific interactions with metal ions or other analytes could make it valuable for detecting and quantifying substances in solution.

Catalysis

Given the presence of terpyridine and phenolic moieties, NSC640499 could serve as a ligand in catalytic processes. Researchers might investigate its coordination with transition metals and assess its catalytic activity in various reactions. For instance, it could participate in C–C coupling reactions or C–O bond cleavage .

Hydrogen Generation

While not directly reported for NSC640499, related terpyridine derivatives have been studied for hydrogen generation. Researchers could investigate its potential in autothermal reforming of ethanol to produce hydrogen gas. Understanding its catalytic behavior and stability under reaction conditions would be crucial .

Mechanism of Action

Target of Action

It’s worth noting that terpyridine derivatives have been broadly applied due to their superior metal-binding ability .

Mode of Action

Terpyridine-containing imine structures have been recognized for their peculiar coordination properties, encompassed by the tridentate ligand feature of terpyridine and the strong binding affinity of the c=n bond in the imine group . This suggests that NSC640499 might interact with its targets through these coordination properties, leading to potential changes in the target’s function.

Biochemical Pathways

Terpyridine derivatives are known for their distinguished electrochemical and photophysical properties , suggesting that they might interact with various biochemical pathways.

Pharmacokinetics

The compound’s predicted boiling point is 4904±400 °C, and its predicted density is 1234±006 g/cm3 . These properties might influence the compound’s bioavailability and pharmacokinetics.

properties

IUPAC Name

2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-13-14-28-19-9-7-17(8-10-19)18-15-22(20-5-1-3-11-24-20)26-23(16-18)21-6-2-4-12-25-21/h1-12,15-16,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTHDGHSDFMYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327269
Record name NSC640499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127192-72-7
Record name NSC640499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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